Potency and Scaffold Comparison: ZINC61142882
In the primary discovery study, ZINC475239213 exhibited an IC50 of 20 μM against SARS-CoV-2 Nsp14 [1]. In contrast, another hit from the same screen, ZINC61142882, demonstrated an IC50 of 6 μM [2]. While ZINC61142882 is 3.3-fold more potent, the two compounds belong to different chemotypes and engage distinct binding interactions, with ZINC475239213 forming hydrogen bonds with Ala353, Phe367, and Tyr368 [3].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 μM |
| Comparator Or Baseline | ZINC61142882: IC50 = 6 μM |
| Quantified Difference | ZINC61142882 is 3.3-fold more potent |
| Conditions | SARS-CoV-2 Nsp14 MTase radiometric assay; [3H]-methyl transfer to GpppAC4 RNA; triplicate measurements |
Why This Matters
Users seeking maximum potency for a given assay may prefer ZINC61142882, while those requiring a specific chemotype for SAR studies or orthogonal validation may prioritize ZINC475239213.
- [1] Singh, I., et al. J. Med. Chem. 2023, 66, 7785–7803. (ZINC475239213 IC50). View Source
- [2] Singh, I., et al. J. Med. Chem. 2023, 66, 7785–7803. (ZINC61142882 IC50). View Source
- [3] Singh, I., et al. J. Med. Chem. 2023, 66, 7785–7803. (Binding interactions). View Source
